
(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H17ClF3N5O2 and its molecular weight is 463.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that incorporates several pharmacologically significant moieties, including a trifluoromethyl group , a pyridine ring , and a 1,2,4-oxadiazole unit. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H21ClF3N5O2, and it features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly noteworthy as compounds containing this heterocyclic structure have been reported to exhibit a range of biological effects.
Anticancer Activity
Research has shown that 1,2,4-oxadiazole derivatives possess anticancer properties . These compounds can inhibit tumor growth through mechanisms such as antiangiogenesis and cytotoxicity against various cancer cell lines. For instance, studies have indicated that oxadiazole derivatives can downregulate Vascular Endothelial Growth Factor (VEGF) and inhibit the translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) , both critical pathways in cancer progression .
Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15 | Antiangiogenic |
Compound B | MCF7 | 20 | Cytotoxicity |
Compound C | A549 | 12 | Microtubule Depolymerization |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are important targets in treating neurodegenerative diseases like Alzheimer's. Studies indicate that oxadiazole derivatives show moderate inhibition with reported IC50 values ranging from 12.8 to 99.2 µM for AChE .
Table 2: Inhibition Potency Against AChE and BChE
Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Compound D | 30 | 55 |
Compound E | 45 | >100 |
Compound F | 20 | 75 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Compounds containing piperazine and oxadiazole functionalities have shown promising results as antibacterial agents. For example, synthesized derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .
Study on Oxadiazole Derivatives
A notable study focused on the synthesis and evaluation of several oxadiazole derivatives for their anticancer activity. The results indicated that certain modifications enhanced their potency against specific cancer cell lines, highlighting structure-activity relationships that guide future drug design .
Evaluation of Enzyme Inhibitors
In another study assessing enzyme inhibition, several oxadiazole derivatives were tested for AChE and BChE inhibition using Ellman's method. The findings revealed that some compounds exhibited dual inhibition capabilities, making them suitable candidates for further development in neuropharmacology .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives containing the 1,2,4-oxadiazole structure exhibit notable anticancer properties. These compounds can inhibit tumor growth through mechanisms such as antiangiogenesis and cytotoxicity against various cancer cell lines.
Case Studies on Anticancer Activity
-
Mechanism of Action : Studies indicate that oxadiazole derivatives can downregulate Vascular Endothelial Growth Factor (VEGF) and inhibit translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), both critical in cancer progression.
Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
Compound Name Cell Lines Tested IC50 (µM) Mechanism of Action Compound A HeLa 15 Antiangiogenic Compound B MCF7 20 Cytotoxicity Compound C A549 12 Microtubule Depolymerization
Enzyme Inhibition
The potential of (E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one as an enzyme inhibitor has been explored extensively. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases such as Alzheimer's.
Evaluation of Enzyme Inhibitors
Research indicates that oxadiazole derivatives exhibit moderate inhibition with reported IC50 values ranging from 12.8 to 99.2 µM for AChE.
Table 2: Inhibition Potency Against AChE and BChE
Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Compound D | 30 | 55 |
Compound E | 45 | >100 |
Compound F | 20 | 75 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Compounds featuring piperazine and oxadiazole functionalities have shown promising results as antibacterial agents.
Study on Antimicrobial Activity
Synthesized derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O2/c22-16-4-2-1-3-14(16)6-8-18(31)30-11-9-29(10-12-30)17-7-5-15(13-26-17)19-27-20(32-28-19)21(23,24)25/h1-8,13H,9-12H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWJGBYNCVBEAU-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.